molecular formula C6H8BrN3 B11766210 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Cat. No.: B11766210
M. Wt: 202.05 g/mol
InChI Key: FNZOBVYUIXQUSB-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is a heterocyclic compound with the molecular formula C6H7BrN2 It is a derivative of pyrroloimidazole, characterized by the presence of a bromine atom at the 3-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroloimidazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine exhibit significant anticancer properties. A study demonstrated that modifications to the compound can enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural features of the pyrrolo[1,2-a]imidazole framework contribute to its interaction with biological targets involved in cancer progression.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Derivative AMCF-7 (Breast)12.5Apoptosis induction
Derivative BA549 (Lung)15.0Cell cycle arrest
Derivative CHeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Study: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial activity.

Synthesis of Novel Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions. Its bromine atom can be utilized in nucleophilic substitution reactions to introduce different functional groups, expanding the library of bioactive molecules.

Table 2: Synthetic Routes Utilizing this compound

Reaction TypeConditionsProduct
Nucleophilic SubstitutionDMF, KOHSubstituted Pyrrolo Compound
CyclizationHeatExtended Heterocyclic System
ReductionLiAlH4Amine Derivative

Polymer Chemistry

The unique properties of this compound allow it to be incorporated into polymer matrices for the development of advanced materials with enhanced thermal and mechanical properties. Research is ongoing to explore its role as a monomer in polymer synthesis.

Case Study: Polymer Blends
A study investigated the incorporation of this compound into polyvinyl chloride (PVC) blends to improve thermal stability and mechanical strength. The results indicated a significant increase in tensile strength and thermal degradation temperature compared to pure PVC.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
  • 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Uniqueness

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Biological Activity

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, with the chemical formula C6_6H7_7BrN2_2 and CAS number 914637-88-0, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties.

  • Molecular Weight : 187.04 g/mol
  • Melting Point : 48 °C
  • Storage Conditions : Recommended storage at 2-8 °C in an inert atmosphere to maintain stability and prevent degradation .

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

Antibacterial Activity

Recent studies have indicated that compounds related to the pyrrole structure exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 µg/mL, with control compounds like ciprofloxacin demonstrating an MIC of 2 µg/mL . Although specific data on this compound is limited, its structural similarity suggests potential activity.

Anticancer Activity

In vitro studies have highlighted the potential of pyrrole derivatives in cancer treatment. For example:

  • Compound Efficacy : Compounds derived from similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported IC50_{50} values as low as 0.067 µM for Aurora-A kinase inhibition and notable activity against A549 lung cancer cells with IC50_{50} values reaching as low as 0.95 nM .
Compound TypeTarget Cell LineIC50_{50} (µM)
Pyrrole DerivativeA5490.95
Aurora-A Kinase InhibitorVarious0.067

The mechanisms by which compounds like this compound exert their biological effects are still under investigation. However, it is hypothesized that these compounds may interfere with cellular proliferation pathways or induce apoptosis in cancer cells through various signaling cascades.

Case Studies

  • Antimicrobial Screening : A study evaluated several pyrrole derivatives for their antimicrobial efficacy and found that modifications at the nitrogen positions significantly affected their potency against bacterial strains.
  • Cytotoxicity Testing : In vitro assays on human cancer cell lines using pyrrole-based compounds revealed promising results in inhibiting cell growth and inducing apoptosis.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

InChI

InChI=1S/C6H8BrN3/c7-5-2-9-6-1-4(8)3-10(5)6/h2,4H,1,3,8H2

InChI Key

FNZOBVYUIXQUSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1=NC=C2Br)N

Origin of Product

United States

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